Welcome to the BenchChem Online Store!
molecular formula C15H16Cl2O2 B8282237 2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B8282237
M. Wt: 299.2 g/mol
InChI Key: CVSBGEUKAXLHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04012524

Procedure details

2',3'-Dichloro-4'-methoxy-2-cyclopentylacetophenone (51.6 g., 0.18 mole) is dissolved in dioxane (460 ml.) and paraformaldehyde (21.6 g., 0.72 mole) and concentrated sulfuric acid (9.65 g.) are added. The mixture is heated at 80°-85° C. for 20 hours. The dioxane is evaporated at reduced pressure. Water is added to the residual gum which then is extracted into ether. The ether extract is washed with water and dried over magnesium sulfate. The ether is evaporated and upon triturating the residue with hexane (5 ml.) there is obtained a solid that is crystallized from ligroin to obtain 2',3'-dichloro-4'-methoxy-2-cyclopentylacrylophenone (33.3 g.), m.p. 59°-63° C. Crystallization from butyl chloride affords a sample (m.p. 66°-67.5° C.) for analysis.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11](=[O:18])[CH2:12][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.[CH2:19]=O.S(=O)(=O)(O)O>O1CCOCC1>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11](=[O:18])[C:12]([CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1)=[CH2:19]

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)OC)C(CC1CCCC1)=O
Name
Quantity
460 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C=O
Name
Quantity
9.65 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 80°-85° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The dioxane is evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
Water is added to the residual gum which
EXTRACTION
Type
EXTRACTION
Details
then is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
CUSTOM
Type
CUSTOM
Details
upon triturating the residue with hexane (5 ml.) there
CUSTOM
Type
CUSTOM
Details
is obtained a solid
CUSTOM
Type
CUSTOM
Details
that is crystallized from ligroin

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)OC)C(C(=C)C1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.